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Compound of Interest

Compound Name: N-(3-Aminophenyl)propanamide

Cat. No.: B1266060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of N-(3-
Aminophenyl)propanamide, a valuable intermediate in medicinal chemistry and drug

development. The protocol outlines a reliable two-step synthetic route starting from the readily

available precursor, 3-nitroaniline. The synthesis involves the acylation of 3-nitroaniline to form

N-(3-nitrophenyl)propanamide, followed by the reduction of the nitro group to yield the final

product.

The protocols provided are based on established chemical principles and analogous synthetic

transformations found in the literature.[1][2][3][4] This guide includes detailed experimental

procedures, data presentation in tabular format for clarity, and visual representations of the

synthetic pathway and experimental workflow to ensure reproducibility and ease of

understanding.

Overall Reaction Scheme
The synthesis of N-(3-Aminophenyl)propanamide from 3-nitroaniline proceeds in two

sequential steps:

Step 1: Acylation of 3-Nitroaniline: The amino group of 3-nitroaniline is acylated using

propanoyl chloride in the presence of a base to yield N-(3-nitrophenyl)propanamide.
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Step 2: Reduction of N-(3-nitrophenyl)propanamide: The nitro group of the intermediate is

reduced to a primary amine using a suitable reducing agent, such as tin(II) chloride or

catalytic hydrogenation, to afford the final product, N-(3-Aminophenyl)propanamide.
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Click to download full resolution via product page

Caption: Reaction scheme for the two-step synthesis of N-(3-Aminophenyl)propanamide.

Experimental Protocols
Step 1: Synthesis of N-(3-nitrophenyl)propanamide
(Acylation)
This procedure describes the acylation of 3-nitroaniline with propanoyl chloride. The reaction is

a nucleophilic acyl substitution where the amino group of 3-nitroaniline attacks the carbonyl

carbon of propanoyl chloride.[3][5]

Materials and Reagents:
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Reagent/Material Grade Supplier

3-Nitroaniline Reagent Standard Supplier

Propanoyl chloride Reagent Standard Supplier

Pyridine Anhydrous Standard Supplier

Dichloromethane (DCM) Anhydrous Standard Supplier

1 M Hydrochloric acid ACS Standard Supplier

Saturated sodium bicarbonate

solution
ACS Standard Supplier

Brine ACS Standard Supplier

Anhydrous magnesium sulfate ACS Standard Supplier

Round-bottom flask - -

Magnetic stirrer - -

Dropping funnel - -

Ice bath - -

Separatory funnel - -

Rotary evaporator - -

Procedure:

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline

(1.0 eq) in anhydrous dichloromethane (DCM).

To this solution, add pyridine (1.2 eq) and cool the mixture to 0 °C using an ice bath.

Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20

minutes, ensuring the temperature remains below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude N-(3-nitrophenyl)propanamide can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Step 1):

Parameter Value

Molar Ratio (3-nitroaniline:propanoyl

chloride:pyridine)
1.0 : 1.1 : 1.2

Reaction Temperature 0 °C to Room Temp.

Reaction Time 2-4 hours

Expected Yield 85-95%

Step 2: Synthesis of N-(3-Aminophenyl)propanamide
(Reduction)
This protocol details the reduction of the nitro group of N-(3-nitrophenyl)propanamide to an

amino group using tin(II) chloride in acidic medium. An alternative method using catalytic

hydrogenation is also described.[2][4]

Method A: Reduction with Tin(II) Chloride

Materials and Reagents:
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Reagent/Material Grade Supplier

N-(3-nitrophenyl)propanamide - From Step 1

Tin(II) chloride dihydrate

(SnCl₂)
Reagent Standard Supplier

Concentrated Hydrochloric

acid
ACS Standard Supplier

Ethanol Reagent Standard Supplier

Saturated sodium bicarbonate

solution
ACS Standard Supplier

Ethyl acetate ACS Standard Supplier

Anhydrous sodium sulfate ACS Standard Supplier

Procedure:

In a round-bottom flask, dissolve N-(3-nitrophenyl)propanamide (1.0 eq) in ethanol.

Add tin(II) chloride dihydrate (4-5 eq) to the solution.

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

After the addition, heat the reaction mixture to reflux (approximately 70-80 °C) for 3-5 hours.

Monitor the reaction by TLC for the disappearance of the starting material.

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize

it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

Extract the aqueous layer with ethyl acetate (3 x volume).

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Evaporate the solvent under reduced pressure to obtain the crude N-(3-
Aminophenyl)propanamide.
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The product can be further purified by recrystallization or column chromatography.

Method B: Catalytic Hydrogenation

Materials and Reagents:

Reagent/Material Grade Supplier

N-(3-nitrophenyl)propanamide - From Step 1

Palladium on carbon (10%

Pd/C)
Catalyst Standard Supplier

Ethanol or Methanol Anhydrous Standard Supplier

Hydrogen gas (H₂) High Purity -

Celite® - Standard Supplier

Procedure:

Dissolve N-(3-nitrophenyl)propanamide (1.0 eq) in ethanol or methanol in a hydrogenation

flask.

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 wt% of the substrate).

Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr

hydrogenator).

Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the

reaction is complete (typically 4-8 hours, monitor by TLC).

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the

Pd/C catalyst.

Wash the Celite® pad with additional solvent (ethanol or methanol).

Combine the filtrates and concentrate under reduced pressure to yield N-(3-
Aminophenyl)propanamide.
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Quantitative Data (Step 2):

Parameter (Method A: SnCl₂) Value

Molar Ratio (Substrate:SnCl₂) 1.0 : 4-5

Reaction Temperature 70-80 °C

Reaction Time 3-5 hours

Expected Yield 70-85%

Parameter (Method B: H₂, Pd/C) Value

Catalyst Loading 5-10 wt%

Reaction Temperature Room Temperature

Reaction Time 4-8 hours

Expected Yield 90-99%

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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